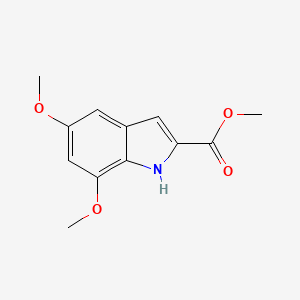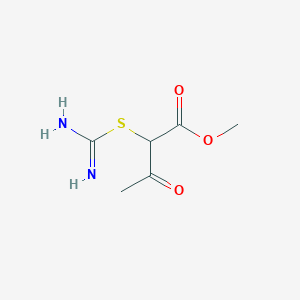
Methyl 3,6-dichloro-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both chlorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The esterification of the resulting carboxylic acid derivative with methanol yields the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.
Carboxylic Acid: From ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The electron-withdrawing effects of the trifluoromethyl and chlorine groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dichloro-4-methylpyridazine
- 2-Amino-3-chloro-5-trifluoromethylpyridine
Comparison: Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The ester group also provides additional functionalization possibilities, enhancing its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C8H4Cl2F3NO2 |
|---|---|
Molekulargewicht |
274.02 g/mol |
IUPAC-Name |
methyl 3,6-dichloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-4(9)2-3(6(10)14-5)8(11,12)13/h2H,1H3 |
InChI-Schlüssel |
KDXSDKATBQEVAR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)



![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)

![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)

